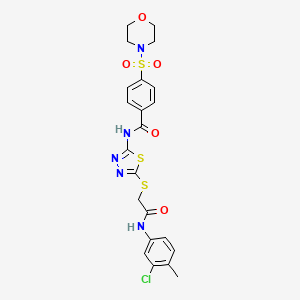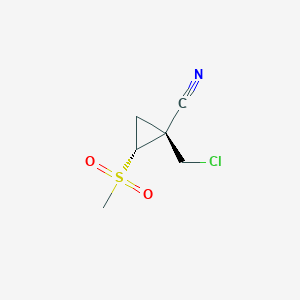![molecular formula C23H19FN4O2S2 B2746225 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185074-36-5](/img/no-structure.png)
4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H19FN4O2S2 and its molecular weight is 466.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimicrobial Activities : Compounds related to thieno and furopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of such compounds in developing new antimicrobial agents, highlighting their significance in medicinal chemistry and pharmacology (Hossain & Bhuiyan, 2009).
Heterocyclization Techniques : The synthesis of pyrido and thienotriazolopyrimidin-ones through heterocyclization indicates advanced chemical methodologies for creating complex molecules with potential biological activities. These synthesis techniques contribute to the broader field of heterocyclic chemistry and its application in drug design and discovery (Davoodnia et al., 2008).
Material Science and Organic Electronics
Organic Light-Emitting Properties : Derivatives of triazolopyrimidine have been reported to self-assemble into supramolecular structures with organic light-emitting properties. This research opens pathways to using such compounds in the development of organic electronics, such as organic light-emitting diodes (OLEDs), showcasing their versatility beyond pharmaceutical applications (Liu et al., 2008).
Antibacterial and Antifungal Activities
MRSA and VRE Inhibitors : Thieno[2,3-b]pyridine-fused triazolopyrimidinone hybrids have shown promising results as inhibitors against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), two significant threats in healthcare due to their resistance to standard antibiotics. This research underscores the critical role of such compounds in addressing antibiotic resistance (Sanad et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 3-fluorobenzylthio and 2-ethoxybenzyl groups. The synthesis will involve multiple steps including cyclization, substitution, and coupling reactions.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-bromo-3-fluorobenzyl chloride", "2-ethoxybenzaldehyde", "thiourea", "2-bromo-5-chlorothiophene", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Cyclization of 2-amino-4,6-dimethylpyrimidine and 2-bromo-5-chlorothiophene in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide to form thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one.", "Step 2: Substitution of the bromine atom in 2-bromo-3-fluorobenzyl chloride with thiourea in the presence of ethanol to form 3-fluorobenzylthiourea.", "Step 3: Coupling of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one and 3-fluorobenzylthiourea in the presence of copper(I) iodide and N,N-dimethylformamide to form 4-(3-fluorobenzylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one.", "Step 4: Introduction of the 2-ethoxybenzyl group by reacting 2-ethoxybenzaldehyde with 4-(3-fluorobenzylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one in the presence of acetic acid to form the final compound, 4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one." ] } | |
Numéro CAS |
1185074-36-5 |
Formule moléculaire |
C23H19FN4O2S2 |
Poids moléculaire |
466.55 |
Nom IUPAC |
8-[(2-ethoxyphenyl)methyl]-12-[(3-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C23H19FN4O2S2/c1-2-30-19-9-4-3-7-16(19)13-27-21(29)20-18(10-11-31-20)28-22(27)25-26-23(28)32-14-15-6-5-8-17(24)12-15/h3-12H,2,13-14H2,1H3 |
Clé InChI |
PBTZUYBTDDSDNG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2746142.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2746147.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2746154.png)
![4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile](/img/structure/B2746156.png)

![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride](/img/structure/B2746159.png)
![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-cyanobenzenesulfonamide](/img/structure/B2746161.png)
![5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2746162.png)

